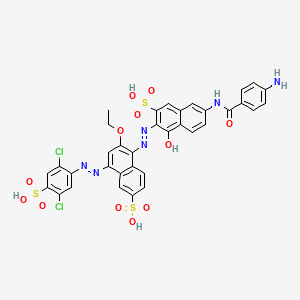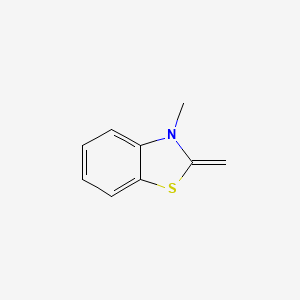
2,5-Dihydroxypyrimidine
Vue d'ensemble
Description
Pyrimidine-2,5-diol is a heterocyclic organic compound that features a pyrimidine ring with hydroxyl groups at the 2 and 5 positions
Applications De Recherche Scientifique
Pyrimidine-2,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its role in nucleic acid analogs and potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and dyes due to its versatile chemical reactivity.
Mécanisme D'action
- Pyrimidine-2,5-diol is an aromatic heterocyclic compound with two nitrogen atoms at positions 1 and 3 of its six-membered ring .
Target of Action
Mode of Action
: Rashid, H. u., Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11, 6060. Read full article
Analyse Biochimique
Biochemical Properties
Pyrimidine-2,5-diol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that pyrimidine derivatives can inhibit protein kinases, which play crucial roles in cellular processes .
Cellular Effects
Pyrimidine-2,5-diol influences various types of cells and cellular processes. It has been shown to have effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, dysfunction of pyrimidine metabolism is closely related to cancer progression .
Molecular Mechanism
At the molecular level, Pyrimidine-2,5-diol exerts its effects through various mechanisms. It can bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, pyrimidine derivatives can compete with metabolites in cancer cells, leading to programmed cell death or apoptosis .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Pyrimidine-2,5-diol can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Pyrimidine-2,5-diol vary with different dosages in animal models. For instance, alloxan, a pyrimidine derivative, has been shown to produce sustained hyperglycemia at certain dosages in animal models .
Metabolic Pathways
Pyrimidine-2,5-diol is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, pyrimidine pathways involve the synthesis, interconversion, salvage, and breakdown of pyrimidine nucleotides in humans .
Transport and Distribution
Pyrimidine-2,5-diol is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Pyrimidine-2,5-diol and its effects on activity or function can be influenced by various factors. This could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-2,5-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,4-dichloro-5-nitropyrimidine with amines in the presence of a base such as N,N-diisopropylethylamine, followed by reduction and hydrolysis steps . Another approach involves the condensation of suitable aldehydes or ketones with urea or thiourea, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production of pyrimidine-2,5-diol often employs scalable and safe processes. These methods focus on optimizing reaction conditions to ensure high yield and purity while minimizing hazardous by-products. Techniques such as continuous flow synthesis and the use of green chemistry principles are increasingly being adopted to enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimidine-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of nitro groups to amines is a common transformation.
Substitution: Halogenation and nucleophilic substitution reactions are frequently observed.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or hydrogen gas.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications .
Comparaison Avec Des Composés Similaires
Pyrimidine: The parent compound without hydroxyl groups.
2,4-Dihydroxypyrimidine: Similar structure but with hydroxyl groups at different positions.
5-Hydroxypyrimidine: Contains a single hydroxyl group at the 5 position.
Uniqueness: Pyrimidine-2,5-diol is unique due to the presence of hydroxyl groups at both the 2 and 5 positions, which significantly influences its chemical reactivity and biological activity. This dual hydroxylation pattern allows for diverse functionalization and enhances its potential as a versatile intermediate in synthetic chemistry .
By understanding the synthesis, reactions, applications, and mechanisms of pyrimidine-2,5-diol, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
IUPAC Name |
5-hydroxy-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-5-4(8)6-2-3/h1-2,7H,(H,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPKQEKUQASMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964111 | |
| Record name | Pyrimidine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4874-29-7 | |
| Record name | 2(1H)-Pyrimidinone, 5-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004874297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![17-acetyl-6-fluoro-5-hydroxy-10,13-dimethyl-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1619141.png)

![2,6-Diphenyl-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B1619143.png)





![2-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1619154.png)



